Talazoparib Exhibits 100-Fold Superior PARP Trapping Potency Relative to Olaparib and Rucaparib
Talazoparib demonstrates PARP trapping potency approximately 100-fold greater than olaparib and rucaparib, and substantially higher than niraparib and veliparib. This quantitative difference in trapping activity—a key determinant of cytotoxicity distinct from catalytic inhibition—is a primary differentiator within the PARP inhibitor class [1]. In head-to-head comparative studies, the trapping potency hierarchy is consistently reported as talazoparib >> niraparib ≈ olaparib ≈ rucaparib > veliparib [2].
| Evidence Dimension | PARP trapping potency |
|---|---|
| Target Compound Data | 100 (relative to olaparib baseline of 1) |
| Comparator Or Baseline | Olaparib = 1; Niraparib = 2; Rucaparib = 1; Veliparib <0.2 |
| Quantified Difference | Talazoparib is 100× greater than olaparib and rucaparib; 50× greater than niraparib |
| Conditions | DT40 cell-based cytotoxicity and trapping assays |
Why This Matters
PARP trapping potency correlates with cytotoxic efficacy independent of catalytic inhibition, making talazoparib the preferred selection for studies requiring maximal PARP-DNA complex stabilization and synthetic lethality induction.
- [1] Pommier Y, O'Connor MJ, de Bono J. Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action. Sci Transl Med. 2016;8(362):362ps17. Data compiled in Annual Reviews Table. View Source
- [2] Thomas A, Murai J, Pommier Y. Abstract PL05-04: PARP trapping versus PARP catalytic inhibition and coupling with TDP1. Mol Cancer Ther. 2015;14(12 Suppl 2):PL05-04. View Source
